molecular formula C19H23FN2O4S B2805502 4-[[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine CAS No. 2379950-31-7

4-[[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine

Cat. No. B2805502
CAS RN: 2379950-31-7
M. Wt: 394.46
InChI Key: UFDCCKSYGCLKPQ-UHFFFAOYSA-N
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Description

4-[[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine is a chemical compound that has gained importance in the field of scientific research due to its potential applications in various fields. This compound is also known as JNJ-40411813 and is a selective antagonist of the dopamine D2 receptor.

Mechanism of Action

The mechanism of action of 4-[[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine is based on its ability to selectively block dopamine D2 receptors. This results in a decrease in the activity of dopamine signaling pathways in the brain, which is responsible for the therapeutic effects of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine are mainly related to its effects on the dopamine signaling pathways in the brain. This compound has been found to increase the levels of dopamine in the brain, which is responsible for its therapeutic effects in Parkinson's disease. It has also been found to decrease the levels of dopamine in the brain, which is responsible for its therapeutic effects in schizophrenia and addiction.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine in lab experiments include its high selectivity for dopamine D2 receptors, its ability to cross the blood-brain barrier, and its well-characterized mechanism of action. However, the limitations of using this compound in lab experiments include its high cost, its complex synthesis method, and the lack of long-term safety data.

Future Directions

The future directions for the use of 4-[[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine in scientific research include investigating its potential therapeutic effects in other neurological and psychiatric disorders, such as depression and anxiety. Furthermore, future studies could focus on developing more efficient and cost-effective synthesis methods for this compound, as well as investigating its long-term safety and tolerability in humans.
Conclusion
In conclusion, 4-[[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine is a chemical compound that has gained importance in the field of scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in treating various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 4-[[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine is a complex process that involves multiple steps. The synthesis begins with the reaction of 3-fluoro-4-methoxybenzaldehyde with piperidine to form 1-(3-fluoro-4-methoxyphenyl)piperidine. This compound is then reacted with p-toluenesulfonyl chloride to form 1-(3-fluoro-4-methoxyphenyl)-1-(p-toluenesulfonyl)piperidine. The next step involves the reaction of this compound with 2-methylpyridine-4-boronic acid to form the final product, 4-[[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine.

Scientific Research Applications

The scientific research application of 4-[[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine is vast and diverse. This compound has been used in various studies to investigate the role of dopamine D2 receptors in various physiological and pathological conditions. It has been found to be effective in treating Parkinson's disease, schizophrenia, and addiction.

properties

IUPAC Name

4-[[1-(3-fluoro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O4S/c1-14-10-16(7-8-21-14)26-13-15-4-3-9-22(12-15)27(23,24)17-5-6-19(25-2)18(20)11-17/h5-8,10-11,15H,3-4,9,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDCCKSYGCLKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[1-(3-Fluoro-4-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine

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